molecular formula C24H53N3 B8301472 n,n-Bis(3-aminopropyl)octadecylamine

n,n-Bis(3-aminopropyl)octadecylamine

Cat. No.: B8301472
M. Wt: 383.7 g/mol
InChI Key: OJKYUUWWSXGVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(3-aminopropyl)octadecylamine (C24H53N3) is a tertiary alkyl amine with a long hydrophobic octadecyl (C18) chain and two hydrophilic 3-aminopropyl groups. These compounds are cationic surfactants with applications in antimicrobial formulations, corrosion inhibition, and materials science due to their amphiphilic nature and amine functionality .

Properties

Molecular Formula

C24H53N3

Molecular Weight

383.7 g/mol

IUPAC Name

N'-(3-aminopropyl)-N'-octadecylpropane-1,3-diamine

InChI

InChI=1S/C24H53N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h2-26H2,1H3

InChI Key

OJKYUUWWSXGVAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCN)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., C18 vs. C12) increase hydrophobicity, enhancing surfactant properties but reducing water solubility.
  • Shorter chains (e.g., C10) are preferred in analytical applications due to better solubility .

Antimicrobial Activity

  • N,N-Bis(3-aminopropyl)dodecylamine: Used in teat disinfectants and water treatment due to broad-spectrum bactericidal activity.
  • This compound (inferred): The longer C18 chain likely improves membrane disruption in bacteria but may reduce bioavailability in aqueous environments compared to C12 analogs.

Corrosion Inhibition

  • N,N-Bis(3-aminopropyl)dodecylamine: At 0.05% concentration, it exhibits protective properties against tin corrosion. Synergistic effects are observed when mixed with alkyldimethylbenzylammonium chloride .
  • Shorter-chain analogs: Limited evidence, but C10 derivatives are less effective in corrosion inhibition due to reduced hydrophobicity.

Material Science

  • This compound: Structural analogs like N,N-dimethyl-N-octadecyl[3-(trimethoxysilyl)propyl]ammonium chloride are used in biosensors for surface modification, leveraging their self-assembly and amine reactivity .

Key Observations :

  • Longer-chain compounds (C12-C18) exhibit higher acute toxicity and environmental persistence due to lipophilicity .
  • Ethylenediamine derivatives show severe reproductive toxicity, highlighting the influence of amine group arrangement .

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